molecular formula C12H19BO2S B1442275 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942070-20-4

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1442275
CAS No.: 942070-20-4
M. Wt: 238.16 g/mol
InChI Key: QGOMTDDALYCQMG-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring substituted with dimethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylthiophene with a boronic ester. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out under mild conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide. The reaction proceeds smoothly at temperatures around 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophiles like bromine or iodine can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetallation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring’s electron-rich nature facilitates these reactions by stabilizing the intermediate species .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene: A simpler thiophene derivative without the boronic ester moiety.

    2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with different substituents on the thiophene ring.

Uniqueness

This compound is unique due to its combination of a thiophene ring and a boronic ester, which allows it to participate in a wide range of cross-coupling reactions. This versatility makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

2-(2,5-dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-8-7-10(9(2)16-8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOMTDDALYCQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700016
Record name 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942070-20-4
Record name 2-(2,5-Dimethylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2,5-Dimethylthiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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